1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of two benzenesulfonyl groups attached to an azetidine ring
Preparation Methods
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the azetidine ring, followed by the introduction of the benzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols, depending on the reagents and conditions used.
Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups, forming new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of specific biological pathways. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine include other azetidine derivatives with different substituents on the benzenesulfonyl groups. These compounds may exhibit varying degrees of reactivity and biological activity, depending on the nature and position of the substituents. For example:
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)azetidine: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological interactions.
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-nitrobenzenesulfonyl)azetidine: The presence of a nitro group may enhance its electron-withdrawing properties, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-13-4-7-17(10-14(13)2)26(22,23)19-11-18(12-19)25(20,21)16-8-5-15(24-3)6-9-16/h4-10,18H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJTYMMIDHIKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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